N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSXJQOBZPDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline structure.
Thiophene Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Benzamide Formation: The final step involves the formation of the benzamide structure through amidation reactions, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The indoline and thiophene moieties might play a role in binding to the active site of the target protein, while the benzamide group could influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The table below compares the target compound with structurally related molecules from the evidence:
Physicochemical and Analytical Characterization
- Spectroscopic Validation : Analogous compounds (e.g., ) rely on FTIR, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR for structural confirmation. The target compound would similarly require spectral analysis to verify indoline-thiophene linkage and methoxybenzamide substitution .
- Crystallography : Software like SHELX () and ORTEP-3 () are standard for resolving complex structures, particularly for validating stereochemistry in hybrid molecules .
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of an indoline moiety , a thiophene ring , and a methoxybenzamide group . Its molecular formula is with a molecular weight of approximately 378.49 g/mol. The presence of these heterocyclic structures suggests significant pharmacological properties, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2S |
| Molecular Weight | 378.49 g/mol |
| CAS Number | 898459-17-1 |
Biological Activity Overview
Research indicates that compounds containing indoline and thiophene structures often exhibit diverse biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of indoline, particularly those with thiophene substitutions, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.26 to 2.77 µM .
- Antimicrobial Properties : Indoline derivatives have been reported to exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or survival.
- Receptor Modulation : It could act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of indoline derivatives on prostate cancer cell lines, finding that modifications at the nitrogen position significantly enhanced anticancer activity (IC50 = 1.89 ± 0.6 µM) .
- Dual Activity Principle : Research highlights the importance of structural modifications in enhancing dual biological activities, such as anticancer and anti-inflammatory effects, which are crucial for drug design .
- Pharmacological Evaluation : Clinical evaluations have shown that similar compounds can exhibit potent antitumor effects while maintaining acceptable safety profiles in preliminary trials .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between indoline-thiophene-ethylamine intermediates and 2-methoxybenzoyl chloride) .
- Purification techniques : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization to isolate the final product .
- Reagent optimization : Use of carbodiimides (e.g., DCC) for amidation and TBHP-mediated oxidation where applicable .
Key considerations : Temperature control (reflux vs. room temperature), solvent selection (DCM, MeOH), and stoichiometric ratios to minimize by-products .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of indoline, thiophene, and benzamide moieties .
- Mass spectrometry (HRMS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemical ambiguities. Note that data quality depends on crystal growth conditions (e.g., solvent polarity) .
Q. How does the compound’s hybrid structure (indoline-thiophene-benzamide) influence its physicochemical properties?
- Solubility : The 2-methoxybenzamide group enhances polar solubility in DMSO or EtOH, while the indoline-thiophene core contributes to lipophilicity .
- Stability : The amide bond is susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage .
- Electronic properties : Thiophene’s aromaticity and indoline’s electron-rich NH group enable π-π stacking and hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Comparative assays : Use standardized cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) under identical conditions to validate activity .
- Dose-response studies : Establish EC₅₀ values to differentiate potency across biological targets .
- Mechanistic profiling : Western blotting or ELISA to quantify pathway-specific biomarkers (e.g., TNF-α for inflammation, caspase-3 for apoptosis) .
Q. How can computational modeling predict the compound’s target specificity and pharmacokinetics?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., COX-2, EGFR) by analyzing binding affinities of the thiophene-indoline core .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and cytochrome P450 interactions based on logP and topological polar surface area .
- MD simulations : Track conformational stability of the benzamide group in aqueous vs. lipid environments .
Q. What strategies improve target selectivity when designing derivatives of this compound?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzamide (e.g., electron-withdrawing groups at para-position) or indoline (e.g., N-alkylation) to enhance receptor specificity .
- Prodrug approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) to reduce off-target effects .
- Fragment-based drug design : Replace thiophene with bioisosteres (e.g., furan) to optimize metabolic stability .
Q. How can crystallographic data address discrepancies in reported molecular configurations?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns from polymorphic crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing arrangements .
- Comparative studies : Cross-reference with Cambridge Structural Database entries for analogous indoline-thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
